Naphthalene, 1-[(4-methylphenyl)ethynyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, 1-[(4-methylphenyl)ethynyl]- is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a naphthalene ring substituted with an ethynyl group attached to a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthalene, 1-[(4-methylphenyl)ethynyl]- can be synthesized through several methods. One common approach involves the reaction of 1-bromo-4-methylbenzene with ethynylmagnesium bromide to form 1-[(4-methylphenyl)ethynyl]benzene. This intermediate is then subjected to a palladium-catalyzed coupling reaction with 1-bromonaphthalene to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 1-[(4-methylphenyl)ethynyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Various halogenated or nitrated derivatives.
Scientific Research Applications
Naphthalene, 1-[(4-methylphenyl)ethynyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of naphthalene, 1-[(4-methylphenyl)ethynyl]- involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the naphthalene ring can engage in hydrophobic interactions with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethynylnaphthalene
- 2-Ethynylnaphthalene
- 4-Ethynylbiphenyl
- 9-Ethynylphenanthrene
Uniqueness
Naphthalene, 1-[(4-methylphenyl)ethynyl]- is unique due to the presence of both a naphthalene ring and a 4-methylphenyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not observed with other similar compounds .
Properties
CAS No. |
72735-70-7 |
---|---|
Molecular Formula |
C19H14 |
Molecular Weight |
242.3 g/mol |
IUPAC Name |
1-[2-(4-methylphenyl)ethynyl]naphthalene |
InChI |
InChI=1S/C19H14/c1-15-9-11-16(12-10-15)13-14-18-7-4-6-17-5-2-3-8-19(17)18/h2-12H,1H3 |
InChI Key |
VEONEDRQCQJFKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.